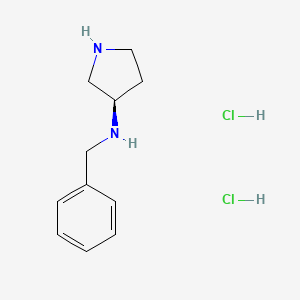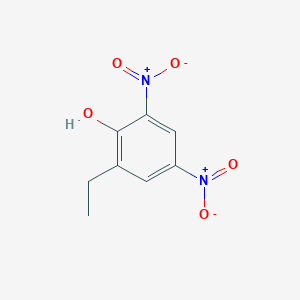![molecular formula C16H13Cl B8715222 1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene](/img/structure/B8715222.png)
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene is an organic compound that belongs to the class of conjugated dienes This compound features a butadiene backbone with phenyl and chlorophenyl substituents at the 1 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene may involve large-scale Wittig reactions or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic methods using transition metal catalysts can offer higher efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or chlorophenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the diene.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,3-butadiene: Lacks the chlorophenyl substituent, resulting in different chemical properties and reactivity.
4-Phenyl-1,3-butadiene: Similar structure but without the chlorine atom, affecting its chemical behavior.
1,4-Diphenyl-1,3-butadiene: Contains two phenyl groups, leading to distinct chemical and physical properties.
Uniqueness
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene is unique due to the presence of both phenyl and chlorophenyl groups, which impart specific electronic and steric effects
Propiedades
Fórmula molecular |
C16H13Cl |
|---|---|
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
1-chloro-4-(4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
Clave InChI |
LASZRNUFCYQISX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
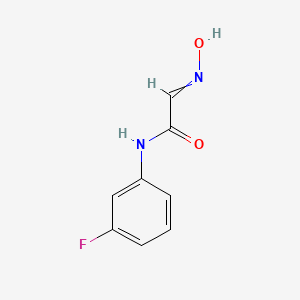
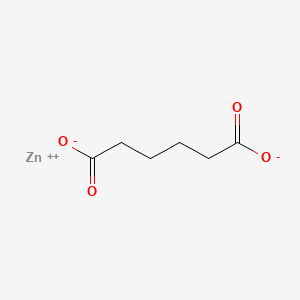
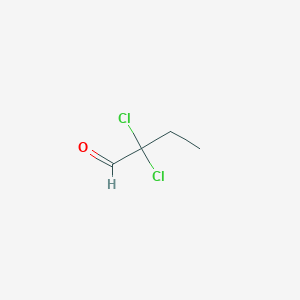
![6-Nitro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B8715170.png)
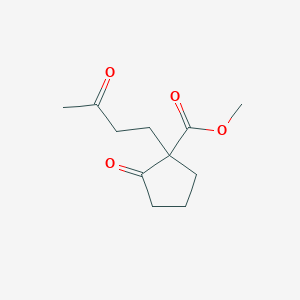
![N-[1-(Furan-2-yl)propylidene]hydroxylamine](/img/structure/B8715189.png)
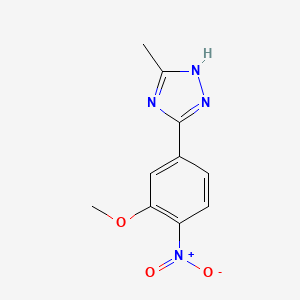
![6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B8715203.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2,2-dimethylpropanoic acid](/img/structure/B8715209.png)
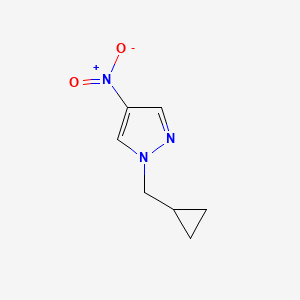
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8715221.png)
